molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6

[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate

Cat. No.: B13150711
CAS No.: 258352-22-6
M. Wt: 359.6 g/mol
InChI Key: VLMJAIFGXGNLHR-UHFFFAOYSA-N
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Description

4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is a chemical compound that features a benzyl group substituted with a trimethoxysilyl group and a diethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethoxysilyl)benzyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzyl derivatives.

Scientific Research Applications

4-(Trimethoxysilyl)benzyl diethylcarbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trimethoxysilyl)benzyl diethylcarbamodithioate involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong covalent bonds with silicon-containing substrates, while the diethylcarbamodithioate group can interact with metal ions and other electrophiles. These interactions enable the compound to exert its effects in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzyl diethylcarbamodithioate: Lacks the trimethoxysilyl group but shares the diethylcarbamodithioate functionality.

    4-(Trimethoxysilyl)benzyl chloride: Contains the trimethoxysilyl group but lacks the diethylcarbamodithioate functionality.

Uniqueness

4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is unique due to the presence of both the trimethoxysilyl and diethylcarbamodithioate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

258352-22-6

Molecular Formula

C15H25NO3S2Si

Molecular Weight

359.6 g/mol

IUPAC Name

(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3

InChI Key

VLMJAIFGXGNLHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC

Origin of Product

United States

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